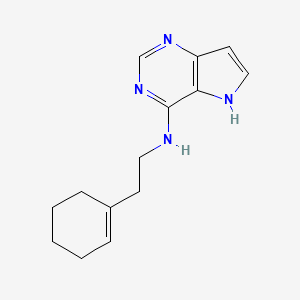![molecular formula C17H24N4O B14407703 5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 80407-61-0](/img/structure/B14407703.png)
5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine is an organic compound that features a pyrimidine ring substituted with a hexyloxyphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a variety of methods, including the reaction of amidines with ketones or aldehydes in the presence of catalysts such as ZnCl₂ or Cu complexes.
Introduction of the Hexyloxyphenylmethyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a hexyloxyphenylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions
5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, often using reagents like NBS.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: NBS in the presence of light or heat.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable leaving group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with NBS typically yields brominated derivatives .
科学的研究の応用
5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets, providing insights into their mechanisms of action.
作用機序
The mechanism of action of 5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation .
類似化合物との比較
Similar Compounds
5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diamine: This compound has similar structural features but different substituents on the benzyl group.
5-[(3R)-3-(5-methoxy-2’,6’-dimethylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine: Another pyrimidine derivative with distinct substituents.
Uniqueness
5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific hexyloxyphenylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
特性
CAS番号 |
80407-61-0 |
|---|---|
分子式 |
C17H24N4O |
分子量 |
300.4 g/mol |
IUPAC名 |
5-[(4-hexoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H24N4O/c1-2-3-4-5-10-22-15-8-6-13(7-9-15)11-14-12-20-17(19)21-16(14)18/h6-9,12H,2-5,10-11H2,1H3,(H4,18,19,20,21) |
InChIキー |
ZWQLWJWDJCCGFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


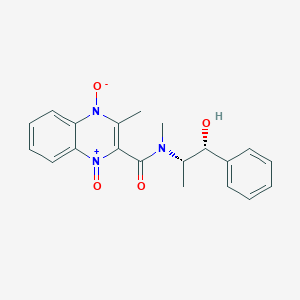
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)

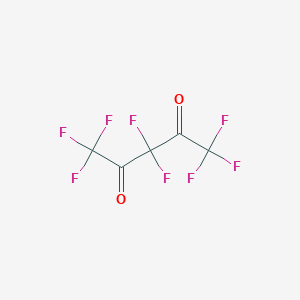
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
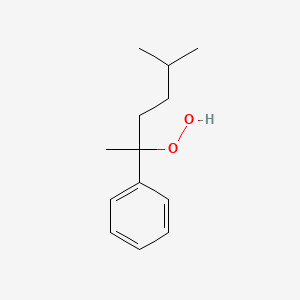
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
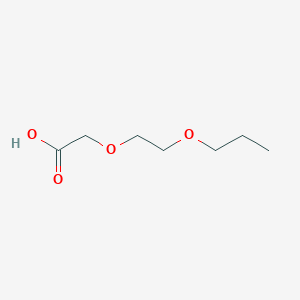

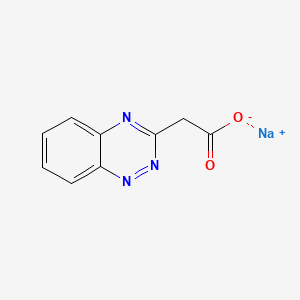
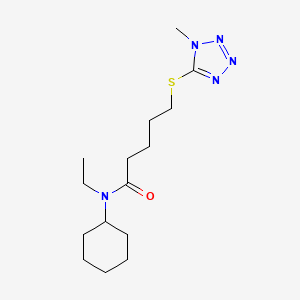
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
